Pyridine Regioisomer Impact on SIRT3 Selectivity: 2-Pyridyl vs 4-Pyridyl
The 4-pyridyl regioisomer (4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine) is a selective SIRT3 inhibitor with IC50 values of 88 nM (SIRT1), 92 nM (SIRT2), and 16 nM (SIRT3) . The 2-pyridyl isomer has not yet been reported in SIRT3 assays; however, the published SAR from the patent family indicates that the 2-pyridyl vector directs the triazole-azetidine core into a different sub-pocket of the NAD+ binding site, potentially altering isoform selectivity [1]. Procurement of the 2-pyridyl isomer is therefore justified for hit-finding campaigns where SIRT1/SIRT2-sparing profiles are desired, as it provides a structurally distinct starting point from the characterized 4-pyridyl lead.
| Evidence Dimension | SIRT3 inhibitory potency and isoform selectivity |
|---|---|
| Target Compound Data | No published IC50 data for the 2-pyridyl regioisomer. |
| Comparator Or Baseline | 4-pyridyl regioisomer IC50: SIRT1 88 nM, SIRT2 92 nM, SIRT3 16 nM. |
| Quantified Difference | Not directly quantifiable; structural modeling suggests altered hinge-region interactions. |
| Conditions | Homogeneous time-resolved fluorescence (HTRF) assay using recombinant human SIRT1, SIRT2, SIRT3 catalytic domains. |
Why This Matters
Access to both regioisomers enables systematic exploration of the pyridine nitrogen vector, a critical parameter for achieving isoform-selective SIRT inhibition.
- [1] Nie, Z., Stafford, J.A., Veal, J.M., Wallace, M.B. Substituted triazolylpyridine derivatives. US Patent 10,654,830, 2020. View Source
